

HSD17B13-IN-80-d2 chemical properties

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Compound of Interest

Compound Name: HSD17B13-IN-80-d2

Cat. No.: B12377263

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An In-Depth Technical Guide to the Chemical Properties and Biological Context of **HSD17B13-IN-80-d2**

This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for **HSD17B13-IN-80-d2**, a deuterated inhibitor of 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Core Chemical Properties

HSD17B13-IN-80-d2 is the deuterium-labeled counterpart of HSD17B13-IN-80.^[1] While specific data for the d2 variant is limited, detailed information is available for the closely related d3 analog, HSD17B13-IN-80-d3. This information, along with data for other relevant HSD17B13 inhibitors, is summarized below to provide a comprehensive chemical profile.

Property	HSD17B13-IN-80-d3	HSD17B13-IN-80 (unlabeled analog)	HSD17B13-IN-2 (related inhibitor)	HSD17B13-IN-8 (related inhibitor)
CAS Number	2770247-70-4[2]	Not Available	863564-24-3[3]	2758802-02-5[4]
Molecular Formula	C ₂₅ H ₁₅ D ₃ Cl ₂ F ₃ N ₃ O ₃ [5]	C ₂₅ H ₁₈ Cl ₂ F ₃ N ₃ O ₃	C ₂₁ H ₂₃ F ₂ NO ₄ [3]	Not Available
Molecular Weight	539.35[2]	~536.32	391.41[3]	430.90[4]
Biological Target	17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) [2]	HSD17B13[1]	HSD17B13[3]	HSD17B13[4]
IC ₅₀	<0.1 μM for Estradiol[2]	≤ 0.1 μM for Estradiol[1]	Not Available	<0.1 μM for Estradiol; <1 μM for LTB3[4]
Solubility	Not Available	Not Available	DMSO: 100 mg/mL (255.49 mM)[3]	DMSO: 100 mg/mL (232.07 mM)[4]
Storage Conditions	Store at -20°C (powder)[2]	Not Available	-20°C for 3 years (powder); -80°C for 6 months (in solvent)[3]	-80°C for 6 months (in solvent)[4]

Mechanism of Action and Biological Significance

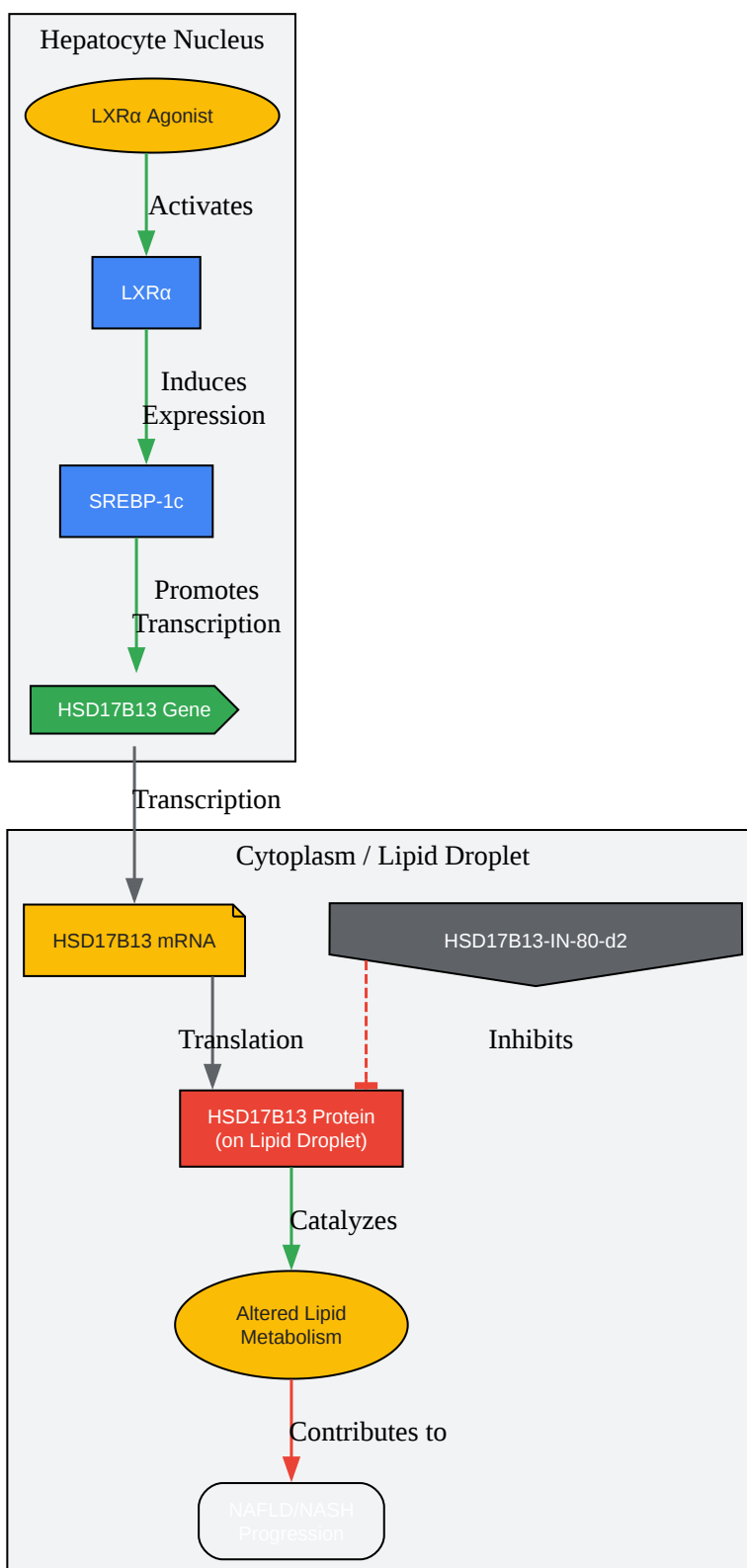
HSD17B13 is a liver-specific enzyme localized to lipid droplets and plays a significant role in hepatic lipid metabolism.[6][7] The enzyme is implicated in the pathogenesis of chronic liver diseases, and its expression is notably upregulated in patients with NAFLD.[6][8] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, highlighting its potential as a therapeutic target.[9][10]

HSD17B13 is known to catalyze the conversion of various lipid substrates, including steroids like 17β-estradiol and other bioactive lipids such as leukotriene B4.[10] By inhibiting

HSD17B13, compounds like **HSD17B13-IN-80-d2** are being investigated for their potential to ameliorate the progression of liver diseases.[\[11\]](#)[\[12\]](#)

Signaling Pathway

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor α (LXR α) in a mechanism dependent on the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[\[13\]](#)[\[14\]](#)[\[15\]](#) Activation of LXR α leads to the upregulation of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, inducing its expression.[\[13\]](#)[\[16\]](#) This pathway is a key component of hepatic lipid homeostasis and its dysregulation is associated with fatty liver disease.[\[15\]](#)[\[16\]](#)



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Caption: LXRα/SREBP-1c signaling pathway inducing HSD17B13 expression.

Experimental Protocols

The following section outlines a representative experimental protocol for assessing the inhibitory activity of compounds like **HSD17B13-IN-80-d2** on the HSD17B13 enzyme. This protocol is a composite based on methodologies described in the literature for high-throughput screening and biochemical characterization of HSD17B13 inhibitors.[\[4\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

In Vitro HSD17B13 Enzyme Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human HSD17B13.

Materials:

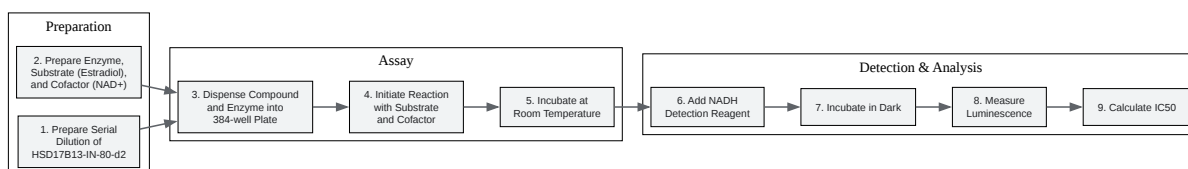
- Recombinant human HSD17B13 protein
- Test compound (e.g., **HSD17B13-IN-80-d2**) dissolved in DMSO
- Substrate: β -estradiol or Leukotriene B₄ (LTB₄)
- Cofactor: NAD⁺
- Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
- NADH detection reagent (e.g., NAD-Glo™ Assay kit)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** Prepare a solution of recombinant HSD17B13 enzyme and a solution of the chosen substrate (β -estradiol or LTB₄) and NAD⁺ cofactor in Assay

Buffer.

- Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the enzyme solution to each well. c. Initiate the reaction by adding the substrate and cofactor solution to each well. d. The final reaction mixture typically contains 50-100 nM enzyme and 10-50 μ M substrate. e. Include control wells:
 - Negative Control (0% inhibition): Vehicle (DMSO) instead of the test compound.
 - Positive Control (100% inhibition): A known potent inhibitor of HSD17B13 or no enzyme.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Detection: a. Add the NADH detection reagent to each well according to the manufacturer's instructions. This reagent measures the amount of NADH produced by the enzymatic reaction. b. Incubate the plate in the dark at room temperature for an additional hour.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: a. Normalize the data to the control wells. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC_{50} value by fitting the data to a four-parameter logistic curve.



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Caption: Workflow for an in vitro HSD17B13 enzyme inhibition assay.

Conclusion

HSD17B13-IN-80-d2 is a valuable research tool for investigating the role of HSD17B13 in liver disease. Its properties as a potent inhibitor, combined with the growing understanding of the HSD17B13 signaling pathway, make it and similar molecules promising candidates for the development of novel therapeutics for NAFLD and NASH. The provided methodologies offer a foundation for the in vitro characterization of such inhibitors.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liver X receptor α induces 17 β -hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 16. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enanta.com [enanta.com]
- 19. enanta.com [enanta.com]
- 20. pubs.acs.org [pubs.acs.org]
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